molecular formula C13H11N3S B2906101 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole CAS No. 143426-38-4

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2906101
CAS No.: 143426-38-4
M. Wt: 241.31
InChI Key: RTRVKVQFVQUKSO-UHFFFAOYSA-N
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Description

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is a heterocyclic compound that features both a pyridine and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a palladium catalyst and boron reagents under mild conditions . Another method involves the nucleophilic substitution of a cyano group in a triazine ring by a triazol-3-amine residue, followed by the transformation of the triazine ring into a pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The Suzuki–Miyaura coupling reaction, due to its efficiency and mild reaction conditions, is particularly suitable for industrial-scale synthesis. The choice of reagents and catalysts, as well as optimization of reaction conditions, are crucial for maximizing yield and minimizing costs.

Chemical Reactions Analysis

Types of Reactions

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Grignard reagents, organolithium compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(methylsulfanyl)pyridin-3-yl]-1H-1,3-benzodiazole is unique due to its dual heterocyclic structure, which imparts distinct chemical and physical properties. Its ability to act as a fluorescence probe for cadmium ions sets it apart from other similar compounds, making it valuable for specific applications in biological and environmental monitoring.

Properties

IUPAC Name

2-(2-methylsulfanylpyridin-3-yl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c1-17-13-9(5-4-8-14-13)12-15-10-6-2-3-7-11(10)16-12/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRVKVQFVQUKSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C2=NC3=CC=CC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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